2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride
Overview
Description
2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of active ingredients
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, altering their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and fluazifop-butyl .
Uniqueness
What sets 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the benzenesulfonyl chloride moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Biological Activity
2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride (CAS Number: 1181761-93-2) is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a benzenesulfonyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
- Molecular Formula : C₁₃H₉ClF₃NO₃S
- Molecular Weight : 351.73 g/mol
- Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group increases the compound's membrane permeability, facilitating interactions with enzymes and receptors, which can lead to altered biological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures can exhibit antimicrobial properties, potentially making them candidates for the development of new antibiotics.
- Enzyme Inhibition : The sulfonyl chloride group can be involved in enzyme inhibition mechanisms. For example, it may act as an inhibitor for certain hydrolases or proteases, impacting metabolic pathways.
- Agrochemical Applications : The compound is utilized in the synthesis of agrochemicals, where it enhances the efficacy of active ingredients in pesticides and herbicides due to its biological activity.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoromethyl group significantly affected the biological activity of the resulting compounds. The research highlighted that certain derivatives exhibited enhanced enzyme inhibition compared to the parent compound, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .
Study 2: Interaction with Biological Targets
Another investigation explored the interaction of this compound with various biological targets, including receptors involved in inflammatory pathways. The results indicated that specific modifications could lead to selective inhibition of these receptors, thereby providing insights into designing more targeted anti-inflammatory agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group | Antimicrobial properties |
Fluazifop-butyl | Contains a butyl group | Herbicidal activity |
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride | Similar structure with different substitutions | Enhanced enzyme inhibition |
Properties
IUPAC Name |
2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S/c1-8-6-10(3-4-11(8)22(14,19)20)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAHTBESLHCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.